molecular formula C23H31N5O4 B6488721 7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 919017-23-5

7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No. B6488721
CAS RN: 919017-23-5
M. Wt: 441.5 g/mol
InChI Key: IHTPDGQMMUGXEU-UHFFFAOYSA-N
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Description

The compound is a derivative of piperidine, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The compound has a linear formula of C21H29N5O5 .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound likely shares similar structural characteristics with other piperidine derivatives.

Future Directions

Piperidine derivatives continue to play a significant role in the pharmaceutical industry, with more than 7000 piperidine-related papers published during the last five years . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This compound, as a piperidine derivative, could potentially be part of this ongoing research and development.

properties

IUPAC Name

7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-piperidin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O4/c1-4-16-9-8-10-18(13-16)32-15-17(29)14-28-19-20(25(2)23(31)26(3)21(19)30)24-22(28)27-11-6-5-7-12-27/h8-10,13,17,29H,4-7,11-12,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHTPDGQMMUGXEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OCC(CN2C3=C(N=C2N4CCCCC4)N(C(=O)N(C3=O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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